Butanamide, N-(2-amino-2-oxoethyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- is an organic compound with the molecular formula C6H10N2O3 It is a derivative of butanamide, characterized by the presence of an amino group and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- typically involves the reaction of butanoic acid derivatives with amino acid derivatives under controlled conditions. One common method involves the use of butanoic acid and glycine derivatives, which react to form the desired compound through a series of condensation and reduction reactions. The reaction conditions often require the use of catalysts and specific temperature and pH ranges to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- is scaled up using similar synthetic routes but with modifications to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency. Additionally, purification processes such as crystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Butanamide, N-(2-amino-2-oxoethyl)-3-methyl- involves its interaction with specific molecular targets and pathways.
Eigenschaften
CAS-Nummer |
241816-75-1 |
---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
N-(2-amino-2-oxoethyl)-3-methylbutanamide |
InChI |
InChI=1S/C7H14N2O2/c1-5(2)3-7(11)9-4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,9,11) |
InChI-Schlüssel |
WBBISFARYIBCGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.